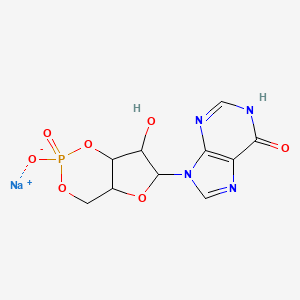

Inosine-3',5'-cyclic-monophosphate sodium

Descripción

Inosine-3',5'-cyclic-monophosphate sodium (cIMP-Na) is a cyclic nucleotide derivative structurally analogous to canonical second messengers like cyclic adenosine 3',5'-monophosphate (cAMP) and cyclic guanosine 3',5'-monophosphate (cGMP). Its core structure comprises inosine, a nucleoside with hypoxanthine as the base, linked via a 3',5'-cyclic phosphate bond. cIMP-Na is synthesized through phosphorylation of inosine using triethyl phosphate, followed by purification via DEAE ion exchange chromatography, yielding a stable triethylammonium salt . It is commonly utilized in biochemical studies, particularly in ion channel regulation, kinase activity, and olfactory or photoreceptor signaling .

Propiedades

Fórmula molecular |

C10H10N4NaO7P |

|---|---|

Peso molecular |

352.17 g/mol |

Nombre IUPAC |

sodium;9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |

InChI |

InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);/q;+1/p-1 |

Clave InChI |

NXWQZRSAJCXYBP-UHFFFAOYSA-M |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approach

The preparation of inosine-3',5'-cyclic-monophosphate sodium typically involves enzymatic or chemical conversion of inosine monophosphate (IMP) or related precursors to the cyclic form, followed by neutralization to the sodium salt. The key challenge lies in cyclization of the phosphate group to form the 3',5'-cyclic phosphate ester.

Chemical Synthesis via Deamination and Cyclization

A notable chemical synthesis route, adapted from methodologies used for cyclic nucleotides such as cyclic adenosine monophosphate derivatives, involves:

Step 1: Deamination of cyclic adenosine monophosphate (cAMP)

cAMP is deaminated using nitrite to form inosine-3',5'-cyclic phosphate (cIMP). This step replaces the amino group on the adenine base with a keto group, converting it into hypoxanthine.Step 2: Chlorination of the cyclic phosphate intermediate

The inosine cyclic phosphate is chlorinated using phosphorus oxychloride to activate the purine ring for further substitution reactions.Step 3: Reaction with nucleophiles

The chlorinated intermediate can be reacted with various amines or other nucleophiles to yield substituted cyclic nucleotides. For inosine-3',5'-cyclic-monophosphate sodium, this step is adjusted to favor formation of the sodium salt without substitution.Step 4: Reduction and purification

The imine intermediate formed during the reaction is reduced using metal hydrides such as sodium borohydride or sodium cyanoborohydride under acidic conditions (pH ≤ 7) to yield the final product.Step 5: Salt formation

The free acid form of inosine cyclic phosphate is neutralized with sodium hydroxide or sodium salts to obtain the sodium salt form. Purification involves recrystallization, ion-exchange chromatography, or precipitation techniques to achieve >95% purity.

Enzymatic Cyclization Approach

An alternative and biologically inspired method involves enzymatic conversion:

Enzymatic cyclization of inosine monophosphate (IMP)

Enzymes such as adenylate cyclase analogs or specific phosphodiesterases can catalyze the intramolecular cyclization of IMP to form inosine-3',5'-cyclic-monophosphate. This method offers high specificity and mild reaction conditions, preserving stereochemistry and reducing side reactions.Purification and salt formation

After enzymatic synthesis, the product is isolated and converted to the sodium salt form by neutralization and purified using chromatographic methods.

Reaction Conditions and Parameters

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Temperature | -10°C to 120°C (preferably 10°C to 85°C) | Mild, typically 25°C to 37°C |

| pH | Acidic conditions (pH ≤ 7) | Near neutral to slightly alkaline (pH 6-8) |

| Reductants used | Sodium borohydride, sodium cyanoborohydride, lithium aluminum hydride | Not applicable (enzymatic) |

| Solvents | Water, alcohols, or organic solvents as needed | Aqueous buffer systems |

| Reaction time | Several hours to days depending on step | Hours to overnight |

| Purification techniques | Column chromatography, recrystallization, ion exchange | Chromatography, precipitation |

Analytical and Purity Data

Purity: Commercially available inosine-3',5'-cyclic-monophosphate sodium salt is typically >95% pure as determined by HPLC analysis.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Chemical Deamination + Cyclization | Deamination of cAMP to inosine cyclic phosphate, chlorination, reduction, and salt formation | Well-established, scalable | Requires hazardous reagents, multi-step |

| Enzymatic Cyclization | Enzymatic conversion of IMP to cyclic form | High specificity, mild conditions | Enzyme availability, cost |

| Purification Techniques | Chromatography, recrystallization, precipitation | High purity achievable | May require multiple steps |

Análisis De Reacciones Químicas

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups that alter the compound’s biological activity.

Aplicaciones Científicas De Investigación

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one has several scientific research applications:

Chemistry: The compound is used as a model system for studying complex organic reactions and developing new synthetic methodologies.

Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes.

Mecanismo De Acción

The mechanism of action of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one involves its interaction with specific molecular targets. In the case of retinitis pigmentosa, the compound is believed to work by blocking the action of protein kinase G, an enzyme involved in the toxic effects of cGMP on retinal cells. By inhibiting this enzyme, the compound helps to reduce cell death and improve retinal function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Cyclic Nucleotides

2.1. Structural and Physicochemical Properties

Cyclic nucleotides share a conserved 3',5'-cyclic phosphate backbone but differ in their nucleobases. Key comparisons include:

| Property | cIMP | cAMP | cGMP | cCMP |

|---|---|---|---|---|

| Base | Hypoxanthine | Adenine | Guanine | Cytosine |

| Molecular Weight (g/mol) | 330.19 | 329.21 | 345.21 | 305.20 |

| Key Functional Groups | 6-oxo purine | 6-amino purine | 2-amino-6-oxo purine | Pyrimidine with NH₂ |

| Solubility | Water-soluble (salt form) | Water-soluble | Water-soluble | Water-soluble |

The sodium salt form of cIMP enhances solubility for experimental use, akin to cAMP and cGMP derivatives .

2.3. Enzymatic Regulation

Cyclic nucleotides are hydrolyzed by PDEs, which exhibit substrate specificity:

- cAMP : Degraded by PDE3, PDE4, and PDE7 .

- cGMP : Targeted by PDE5 and PDE9, with cross-regulation via PDE3 .

- cIMP/cCMP: Limited data exist, but they may interact with broad-specificity PDEs or novel hydrolases .

Research Findings and Clinical Relevance

3.1. Disease Associations

- cAMP/cGMP : Dysregulated in cancers (e.g., hepatomas with altered cGMP/cAMP ratios) and cardiovascular diseases. cAMP-elevating drugs (e.g., β-agonists) treat asthma, while cGMP-targeting agents (e.g., sildenafil) manage hypertension .

- cIMP : Elevated in Malus sieversii leaves under freezing stress, suggesting a role in plant stress adaptation .

Key Differences and Unresolved Questions

- Enzymatic Pathways : The lack of identified cIMP-specific PDEs or synthases complicates mechanistic studies.

- Therapeutic Potential: While cAMP/cGMP modulators are clinically established, cIMP/cCMP applications remain exploratory .

Actividad Biológica

Inosine-3',5'-cyclic-monophosphate sodium (cIMP) is a cyclic nucleotide that plays a crucial role in various biological processes as a secondary messenger. This article explores its biological activity, mechanisms of action, and implications in cellular signaling, supported by research findings and data tables.

Target of Action

cIMP is synthesized from inosine monophosphate (IMP) and is involved in the regulation of numerous cellular functions, similar to other cyclic nucleotides like cAMP and cGMP. It acts primarily through the activation of specific protein kinases, influencing pathways related to cell proliferation, differentiation, and apoptosis .

Biochemical Pathways

cIMP participates in various biochemical pathways, including:

- Synthesis by Soluble Guanylyl Cyclase : Activated by nitric oxide, leading to increased cIMP levels in response to hypoxic conditions.

- Interaction with Enzymes : It interacts with enzymes such as soluble guanylyl cyclase, which plays a vital role in cardiovascular health by regulating vascular tone .

Cellular Effects

cIMP has been shown to influence several cellular processes:

- Steroidogenesis : Stimulates steroid production in adrenocortical cells from rats.

- Insulin Secretion : Enhances insulin release from pancreatic cells in hamsters.

- Gene Expression Regulation : Modulates gene expression linked to various metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of cIMP indicates that it is primarily metabolized and excreted via the kidneys. Its stability under specific conditions (e.g., storage at -20°C) is crucial for maintaining its biological activity over time.

Dosage Effects in Animal Models

Research indicates that the effects of cIMP vary significantly with dosage:

Transport and Distribution

cIMP's transport within cells involves specific transporters that facilitate its localization and accumulation. This localization is critical for its function as a secondary messenger in signaling pathways.

Comparative Analysis with Other Cyclic Nucleotides

| Compound | Role | Key Functions |

|---|---|---|

| cAMP | Activates Protein Kinase A | Regulates metabolism, gene expression |

| cGMP | Activates Protein Kinase G | Modulates vascular functions |

| cIMP | Secondary Messenger | Influences steroidogenesis, insulin secretion |

The unique structure of cIMP allows it to interact differently compared to other cyclic nucleotides, leading to distinct biological effects .

Case Studies

- Vascular Response Studies : Research conducted on isolated vessel rings demonstrated that cIMP levels are significantly influenced by soluble guanylyl cyclase activity. In experiments using wild-type and knockout mice models, varying responses to vasodilators were observed based on cIMP levels .

- Immunological Implications : A study highlighted how inosine generated from hypoxanthine via FAMIN (a purine metabolism enzyme) can inhibit T cell priming, showcasing cIMP's role in immune regulation. This mechanism was linked to reduced autoimmunity risk under certain genetic conditions .

Q & A

Q. What methodologies are recommended for quantifying cIMP sodium in biological samples?

To detect cIMP sodium, researchers can adapt competitive protein-binding assays originally designed for cAMP or cGMP. For example, a cAMP assay using cAMP-dependent protein kinase to bind the nucleotide, followed by adsorption on cellulose ester filters, achieves sensitivity down to 0.05–0.10 pmol . For higher specificity, high-performance liquid chromatography (HPLC) or mass spectrometry can resolve cIMP from structurally similar nucleotides like cAMP/cGMP. When designing assays, account for potential cross-reactivity with cGMP-binding proteins due to cIMP's structural similarity .

Q. Which experimental models are optimal for studying cIMP sodium’s signaling roles?

Isolated arterial smooth muscle preparations are validated models for investigating cIMP’s physiological effects. For instance, thymoquinone-induced sGC activity in rat arteries generates cIMP, which augments contractile responses under hypoxia . Cell culture systems (e.g., tumor-derived cells) are also suitable for studying cIMP synthesis pathways, particularly when measuring adenylate cyclase activity or phosphodiesterase (PDE) kinetics .

Q. How does cIMP sodium interact with cyclic nucleotide phosphodiesterases (PDEs)?

cIMP acts as a substrate for PDEs, but its hydrolysis kinetics vary by isoform. In rat cerebral cortical slices, PDE inhibitors like rolipram selectively target low-Km cAMP-PDEs, which may also regulate cIMP turnover. Experimental protocols should include isoform-specific inhibitors (e.g., 3,5-dibromophenyl-1-propanesulfonate) to dissect cIMP-specific PDE interactions .

Advanced Research Questions

Q. How can conflicting data on cIMP’s tissue-specific effects be resolved?

Discrepancies often arise from tissue-specific PDE expression or assay interference. For example, in vascular smooth muscle, cIMP generated by sGC under hypoxia competes with cGMP for PDE3/5 binding, altering contractility . To address contradictions:

- Use tissue homogenates to compare PDE isoform activities (e.g., Ca²⁺/calmodulin-independent vs. dependent PDEs) .

- Validate findings with structural analogs (e.g., 8-(4-chlorophenylthio)-cIMP) to isolate cIMP-specific effects .

Q. What experimental strategies differentiate cIMP sodium’s activity from cAMP/cGMP in signaling pathways?

- Competitive Binding Assays : Preincubate samples with excess cAMP or cGMP to saturate shared binding sites, then measure residual cIMP activity .

- PDE Inhibition Profiles : Use selective inhibitors (e.g., zaprinast for cGMP-PDEs) to block cAMP/cGMP hydrolysis, leaving cIMP degradation pathways intact .

- Synthesis Pathway Modulation : Stimulate sGC with thymoquinone or hypoxia to induce cIMP production while suppressing cAMP/cGMP synthesis via adenylate cyclase inhibitors .

Q. What role does cIMP sodium play in cellular proliferation or differentiation?

In colonic adenocarcinoma, reduced cAMP levels correlate with unregulated growth, while cGMP/cIMP ratios may influence proliferation. To study this:

Q. How do researchers control for cross-reactivity in cyclic nucleotide assays?

- Chromatographic Separation : Employ ion-pair HPLC with UV detection (254 nm) to resolve cIMP from cAMP/cGMP based on retention times .

- Antibody Validation : Screen commercial cAMP/cGMP antibodies for cIMP cross-reactivity using competitive ELISA with purified cIMP standards .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.